molecular formula C15H19ClO4S B8750385 (R)-2-(3-Chloro-4-(methylsulfonyl)phenyl)-3-cyclopentylpropanoic acid

(R)-2-(3-Chloro-4-(methylsulfonyl)phenyl)-3-cyclopentylpropanoic acid

Cat. No. B8750385
M. Wt: 330.8 g/mol
InChI Key: NVODVFUXRXQBQK-GFCCVEGCSA-N
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Patent
US07132425B2

Procedure details

A mixture of 2-(3-chloro-4-methylsulfanyl-phenyl)-3-cyclopentyl-propionic acid (4.14 g, 13.85 mmol) in formic acid (7.08 mL) was cooled to 0° C. and then treated with a 30% aqueous hydrogen peroxide solution (7.85 μL). Tetrahydrofuran (4 mL) was added to help solubilize the starting material. The resulting reaction mixture was allowed to warm to 25° C. where it was stirred overnight. The reaction mixture was then cooled to 0° C. and slowly treated with a saturated aqueous sodium sulfite solution. The product was extracted into ethyl acetate (3×20 mL). The combined organic layers were dried over sodium sulfate, filtered, and concentrated in vacuo to afford 2-(3-chloro-4-methanesulfonyl-phenyl)-3-cyclopentyl-propionic acid (4.54 g, 99.1%) as a white solid: mp 123.9–126.2° C.; FAB-HRMS m/e calcd for C15H19ClO4S (M+H)+ 331.0771, found 331.0776.
Name
2-(3-chloro-4-methylsulfanyl-phenyl)-3-cyclopentyl-propionic acid
Quantity
4.14 g
Type
reactant
Reaction Step One
Quantity
7.08 mL
Type
solvent
Reaction Step One
Quantity
7.85 μL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
2-(3-chloro-4-methanesulfonyl-phenyl)-3-cyclopentyl-propionic acid
Yield
99.1%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:10]([CH2:14][CH:15]2[CH2:19][CH2:18][CH2:17][CH2:16]2)[C:11]([OH:13])=[O:12])[CH:5]=[CH:6][C:7]=1SC.OO.O1CCC[CH2:23]1.[S:27]([O-:30])([O-])=[O:28].[Na+].[Na+]>C(O)=O>[Cl:1][C:2]1[CH:3]=[C:4]([CH:10]([CH2:14][CH:15]2[CH2:16][CH2:17][CH2:18][CH2:19]2)[C:11]([OH:13])=[O:12])[CH:5]=[CH:6][C:7]=1[S:27]([CH3:23])(=[O:30])=[O:28] |f:3.4.5|

Inputs

Step One
Name
2-(3-chloro-4-methylsulfanyl-phenyl)-3-cyclopentyl-propionic acid
Quantity
4.14 g
Type
reactant
Smiles
ClC=1C=C(C=CC1SC)C(C(=O)O)CC1CCCC1
Name
Quantity
7.08 mL
Type
solvent
Smiles
C(=O)O
Step Two
Name
Quantity
7.85 μL
Type
reactant
Smiles
OO
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 25° C. where it
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into ethyl acetate (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
2-(3-chloro-4-methanesulfonyl-phenyl)-3-cyclopentyl-propionic acid
Type
product
Smiles
ClC=1C=C(C=CC1S(=O)(=O)C)C(C(=O)O)CC1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.54 g
YIELD: PERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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